

# Physicochemical properties of Delafloxacin meglumine including solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025



# Delafloxacin Meglumine: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is formulated as a meglumine salt to improve its pharmaceutical properties.[2] Unlike the zwitterionic nature of most fluoroquinolones, delafloxacin's anionic character results in increased accumulation in bacteria and cells at acidic pH, which is a common feature of infection sites.[2] This guide provides an in-depth overview of the core physicochemical properties of **delafloxacin meglumine**, with a specific focus on its solubility and stability, crucial parameters for formulation development and clinical efficacy.

# **Core Physicochemical Properties**

**Delafloxacin meglumine** is a crystalline solid, typically appearing as an off-white to yellow powder.[3][4][5] It is known to be polymorphic, meaning it can exist in more than one crystalline form.[6] The control of polymorphism is critical in manufacturing to ensure consistent product quality and performance.[6]

Table 1: Physicochemical Properties of Delafloxacin Meglumine



| Parameter         | Value                                                                                                                                                                                           | Reference(s) |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | 1-(6-amino-3,5-difluoro-2-<br>pyridinyl)-8-chloro-6-fluoro-7-<br>(3-hydroxyazetidin-1-yl)-4-<br>oxoquinoline-3-carboxylic acid;<br>(2R,3R,4R,5S)-6-<br>(methylamino)hexane-<br>1,2,3,4,5-pentol | [7]          |  |
| CAS Number        | 352458-37-8                                                                                                                                                                                     | [3][5][7]    |  |
| Molecular Formula | C25H29CIF3N5O9                                                                                                                                                                                  | [5][7][8]    |  |
| Molecular Weight  | 635.97 g/mol                                                                                                                                                                                    | [5][8]       |  |
| Appearance        | Crystalline solid, Off-white to yellow                                                                                                                                                          | [3][5]       |  |
| Melting Point     | 170.9 °C (by DSC)                                                                                                                                                                               | [9]          |  |
| UV/Vis. λmax      | 230, 291 nm                                                                                                                                                                                     | [3]          |  |
| Purity            | ≥98%                                                                                                                                                                                            | [3]          |  |

# **Solubility Profile**

The aqueous solubility of delafloxacin is a critical factor influencing its formulation and bioavailability. The active moiety, delafloxacin, is poorly soluble in water, which necessitates the use of the meglumine salt form and other excipients in pharmaceutical preparations.[2][10] The solubility of **delafloxacin meglumine** is highly dependent on pH.

Table 2: Solubility of **Delafloxacin Meglumine** in Various Solvents



| Solvent / Medium           | Temperature (°C) | Solubility                                             | Reference(s)  |
|----------------------------|------------------|--------------------------------------------------------|---------------|
| Water                      | 25               | 35.5 mg/mL (as delafloxacin acid, pH of solution ~9.1) | [9]           |
| Water                      | Not Specified    | 100 mg/mL                                              | [8]           |
| PBS (pH 7.2)               | Not Specified    | ~10 mg/mL                                              | [3]           |
| DMSO                       | Not Specified    | ≥ 6.4 mg/mL to 100 mg/mL                               | [3][5][8][11] |
| Dimethylformamide<br>(DMF) | Not Specified    | 0.5 mg/mL                                              | [3]           |
| Ethanol                    | Not Specified    | Insoluble                                              | [8]           |

### **Stability Profile**

The stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies for **delafloxacin meglumine** have been conducted under various conditions to establish its storage requirements and re-test period.

Table 3: Stability of **Delafloxacin Meglumine** under Different Conditions

| Form | Storage Condition | Duration | Stability Finding | Reference(s) | | --- | --- | --- | --- | | Crystalline Solid |  $-20^{\circ}$ C |  $\geq 4$  years | Stable |[3] | | Tablet Formulation | 20 to 25°C (Excursions permitted to 15-30°C) | 36 months | Stable (Proposed shelf life) |[6] | | Aqueous Solution (PBS, pH 7.2) | Not Specified | > 1 day | Not recommended for storage |[3] | | Stock Solution (in solvent) |  $-80^{\circ}$ C | 1 year | Stable |[8] | | Stock Solution (in solvent) |  $-20^{\circ}$ C | 1 month | Stable |[5] | | Forced Degradation | Acidic, alkaline, oxidative, basic, and thermal stress | Not Specified | Found to be less susceptible to degradation |[12] |

#### **Mechanism of Action**

Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][13][14][15] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[13][15] By binding



to and stabilizing the enzyme-DNA cleavage complex, delafloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[13][14][16] It shows a similar affinity for both enzymes in Gram-positive and Gram-negative bacteria, a characteristic that contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.[1][15]



Click to download full resolution via product page

Caption: Mechanism of action of Delafloxacin.

# Experimental Protocols Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound, often used for Biopharmaceutics Classification System (BCS) assessment.[17][18]

Protocol Outline:

#### Foundational & Exploratory





- Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[18]
- Sample Preparation: Add an excess amount of delafloxacin meglumine solid to flasks containing a known volume of the prepared buffer media. This ensures that a saturated solution is achieved.[19]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath, typically maintained at 25°C or 37°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[17][19] The time required to reach equilibrium should be established by preliminary experiments.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid phase from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the drug).[20]
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the
  concentration of dissolved delafloxacin meglumine using a validated analytical method,
  such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]
   [20]
- Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[19]





Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility determination.

## **Stability-Indicating Method Development**

Stability studies are performed according to International Council for Harmonisation (ICH) guidelines to establish the shelf-life and storage conditions for a drug substance.[21][22][23] [24] A key component is the use of a validated stability-indicating analytical method, typically an

#### Foundational & Exploratory





HPLC or LC-MS/MS method, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[12][22]

#### **Protocol Outline:**

- Forced Degradation Studies: Subject **delafloxacin meglumine** solutions to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H<sub>2</sub>O<sub>2</sub>), heat (e.g., 60°C), and photolysis (exposure to UV/Vis light as per ICH Q1B).[24] This helps to identify potential degradation products.
- Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC with UV or MS/MS detection) capable of separating the intact delafloxacin peak from all degradation product peaks and any excipients.[12] A recently developed LC-MS/MS method utilizes a C18 column with a mobile phase of 0.2% formic acid and acetonitrile.[12][25]
- Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method must be proven to be "stability-indicating."
- Formal Stability Study: Place at least three primary batches of the drug substance or product in the proposed container closure system into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[22][24][26]
- Time-Point Analysis: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyze them using the validated stability-indicating method.[24]
- Data Evaluation: Monitor for any changes in physical appearance, purity (assay), and degradation products. The data is used to establish a re-test period or shelf life.[22]





Click to download full resolution via product page

Caption: Workflow for a typical stability study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Delafloxacin meglumine CAS#: 352458-37-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Delafloxacin Meglumine | C25H29ClF3N5O9 | CID 11578213 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. CN113018268A Delafloxacin meglumine freeze-dried preparation for injection and preparation method thereof Google Patents [patents.google.com]
- 11. apexbt.com [apexbt.com]
- 12. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS: Oriental Journal of Chemistry [orientjchem.org]
- 13. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Updated Review on Clinically-Relevant Properties of Delafloxacin PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of topoisomerase targeting by delafloxacin [spiral.imperial.ac.uk]
- 17. enamine.net [enamine.net]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. downloads.regulations.gov [downloads.regulations.gov]



- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. snscourseware.org [snscourseware.org]
- 25. researchgate.net [researchgate.net]
- 26. upm-inc.com [upm-inc.com]
- To cite this document: BenchChem. [Physicochemical properties of Delafloxacin meglumine including solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663749#physicochemical-properties-of-delafloxacin-meglumine-including-solubility-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com